4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

Catalog No.
S13581034
CAS No.
M.F
C10H15N3
M. Wt
177.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-...

Product Name

4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

IUPAC Name

4-cyclopropyl-3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

InChI

InChI=1S/C10H15N3/c1-13-6-12-8-4-5-11-9(10(8)13)7-2-3-7/h6-7,9,11H,2-5H2,1H3

InChI Key

WWWMBXIBRBQCPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(NCC2)C3CC3

4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. Its molecular formula is C10H15N3C_{10}H_{15}N_3 with a molecular weight of 177.25 g/mol. The structure features a cyclopropyl group and a methyl group attached to the imidazo-pyridine framework, contributing to its unique chemical properties and potential biological activities

The applications of 4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine span several fields:

  • Medicinal Chemistry: Potential drug development targeting specific diseases through enzyme inhibition or receptor modulation.
  • Material Science: Used as a building block for synthesizing new materials with desired chemical properties.
  • Biological Research: Investigated for its role in enzyme studies and receptor interactions.

These applications highlight the compound's versatility and importance in both academic research and industrial contexts

The chemical reactivity of 4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be attributed to the presence of nitrogen atoms in its ring structure, which can engage in nucleophilic and electrophilic reactions. Common reactions include:

  • Cyclization Reactions: The compound can undergo cyclization to form more complex heterocycles.
  • Substitution Reactions: The nitrogen atoms can facilitate substitution reactions at various positions on the ring.
  • Oxidation and Reduction: The compound may participate in redox reactions due to the presence of reactive functional groups.

These reactions are essential for the synthesis of derivatives that may exhibit enhanced pharmacological properties.

4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has shown notable biological activities. It is primarily studied for its potential as an enzyme inhibitor and receptor modulator. Specific areas of interest include:

  • Enzyme Inhibition: The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways related to various diseases.
  • Receptor Binding: It may act as an agonist or antagonist at specific receptor sites, influencing physiological responses.

Research indicates that compounds with similar structures often exhibit significant anti-inflammatory and anti-cancer properties, suggesting that this compound could also have therapeutic potential in these areas.

The synthesis of 4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves cyclization reactions starting from appropriate precursors. A common method includes:

  • Reaction of Histamine Dihydrochloride with Paraformaldehyde: This reaction takes place in an aqueous medium.
  • Heating: The mixture is refluxed for several hours to promote cyclization.
  • Drying: The resulting product is dried under vacuum without further purification.

This method can be scaled up for industrial production by optimizing conditions for yield and purity using continuous flow reactors.

Interaction studies involving 4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine focus on its binding affinity to various biological macromolecules. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics and affinities.
  • Isothermal Titration Calorimetry: To assess thermodynamic parameters of interactions.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's pharmacological profile.

Several compounds share structural similarities with 4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
3-Methyl-4-propyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridineC10H17N3C_{10}H_{17}N_3Propyl group substitution affects hydrophobic interactions
4-Cyclopropyl-4-propyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridineC11H19N3C_{11}H_{19}N_3Additional propyl group enhances lipophilicity
4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridineC8H8ClN3C_{8}H_{8}ClN_3Chlorine substitution introduces different electronic properties

These compounds illustrate variations in substituents that can significantly impact biological activity and chemical reactivity. The unique cyclopropyl group in 4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine contributes to its distinct pharmacological profile compared to others listed above

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

177.126597491 g/mol

Monoisotopic Mass

177.126597491 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types